molecular formula C10H12F3N3 B2599333 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine CAS No. 2097868-16-9

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B2599333
CAS No.: 2097868-16-9
M. Wt: 231.222
InChI Key: HUKAPUCINNBJOG-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 4-(trifluoromethyl)piperidin-1-yl group. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common motif in drug discovery . The trifluoromethyl (CF₃) group on the piperidine ring enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization .

Properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-2-6-16(7-3-8)9-14-4-1-5-15-9/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKAPUCINNBJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example:

  • Chlorination : Reaction with POCl₃ at 110°C replaces hydroxyl groups with chlorine, forming 4-chloro derivatives (analogous to methods in ).

  • Amination : Primary/secondary amines react at C-2 or C-4 positions under microwave irradiation (60–120°C), yielding substituted pyrimidines with moderate-to-high efficiency (e.g., 70–90% yields) .

Key Data :

Reaction TypeReagents/ConditionsYield (%)Citation
ChlorinationPOCl₃, 110°C, 6 h85–92
AminationR-NH₂, MW, 80°C70–90

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrimidine ring:

  • Suzuki–Miyaura : Boronic acids couple at C-5 using Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (80°C, 12 h), achieving 65–78% yields .

  • Buchwald–Hartwig : Aryl halides react with amines at C-4 with Xantphos/Pd₂(dba)₃, yielding diarylamines (55–70%) .

Cyclization Reactions

The piperidine moiety participates in ring-forming reactions:

  • Intramolecular Cyclization : Heating with K₂CO₃ in DMF forms fused bicyclic structures (e.g., pyrimido[1,2-a]piperidines) in 60–75% yields .

  • Heterocycle Fusion : Reactions with 1,3-diketones or α,β-unsaturated carbonyls generate pyrazolo[1,5-a]pyrimidines under ultrasound (40 kHz, 50°C) .

Functionalization of the Piperidine Group

The 4-(trifluoromethyl)piperidine substituent undergoes selective modifications:

  • N-Alkylation : Treatment with alkyl halides (K₂CO₃, DMF, 60°C) produces quaternary ammonium salts (80–88% yields) .

  • Oxidation : mCPBA oxidizes the piperidine ring to N-oxide derivatives, enhancing solubility (72–85%) .

Example :

text
**Synthesis of N-Oxide Derivative** 1. Dissolve 2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine (1 eq) in CH₂Cl₂. 2. Add mCPBA (1.2 eq) at 0°C. 3. Stir at 25°C for 6 h. 4. Purify via column chromatography (hexanes/EtOAc 3:1). *Yield*: 82% [2][9].

Electrophilic Aromatic Substitution

  • Iodination : NIS/AgOTf introduces iodine at the para position (65% yield).

  • Nitration : HNO₃/H₂SO₄ at 0°C yields nitro derivatives (58%).

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight critical modifications:

  • Pyrimidine C-2 Substitution : Replacing hydrogen with cyano (-CN) improves kinase inhibition (IC₅₀: 72 nM → 27 nM) .

  • Piperidine N-Substitution : Morpholine or hydroxypyrrolidine groups enhance solubility and target engagement .

ModificationBiological ImpactCitation
C-2 Cyano Addition10× potency increase in kinase assays
N-HydroxypyrrolidineImproved CNS penetration

Scientific Research Applications

Medicinal Chemistry

Drug Development
2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine serves as a crucial building block in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances lipophilicity, which is beneficial for drug absorption and distribution. This compound has been incorporated into the design of various drug candidates targeting diseases such as cancer, metabolic disorders, and neurodegenerative diseases.

Case Study: Antagonists of Retinol Binding Protein 4
Recent studies have highlighted the compound's role in developing bispecific antagonists targeting retinol binding protein 4 (RBP4), which is implicated in metabolic syndromes. These antagonists exhibit significant potency in lowering plasma RBP4 levels and preventing aggregation of transthyretin (TTR), showing promise for treating conditions like age-related macular degeneration (AMD) .

Biological Research

Enzyme Interactions
The structural features of this compound make it a valuable candidate for studying enzyme interactions. Its ability to form hydrogen bonds and π-π interactions allows it to bind effectively to various biological targets, modulating pathways involved in disease processes.

Anticancer Activity
Novel derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, a series of trifluoromethyl pyrimidine derivatives were tested against cancer cell lines, demonstrating moderate activity compared to standard chemotherapeutics . This suggests that modifications of the base structure can lead to enhanced efficacy.

Material Science

Development of New Materials
Beyond biological applications, this compound is being explored for its potential in creating new materials with unique properties. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance, making these compounds suitable for advanced applications in coatings and polymers.

Data Table: Properties and Activities

Property/ActivityDescription
Molecular Structure Contains a pyrimidine ring with a trifluoromethyl piperidine moiety
Lipophilicity Enhanced due to trifluoromethyl group
Biological Targets RBP4, various cancer cell lines
Pharmacological Activities Anticancer, metabolic regulation
Material Properties Improved thermal stability, chemical resistance

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine and pyrimidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity The trifluoromethyl group in the target compound and its brominated analog () significantly increases molecular weight and lipophilicity compared to simpler analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . This enhances membrane permeability and resistance to oxidative metabolism, a common strategy in CNS drug design. Amino groups (e.g., in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) improve water solubility but may reduce blood-brain barrier penetration compared to halogenated derivatives .

The target compound’s simpler structure (MW = 231.22) aligns better with Lipinski’s rule of five, suggesting superior drug-likeness .

Synthetic Utility Piperidine-linked propanol derivatives () serve as precursors for introducing flexible side chains into pyrimidine scaffolds, enabling modular synthesis of analogs with varied pharmacological profiles .

Biological Activity

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Structural Overview

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety. The trifluoromethyl group is known to enhance the lipophilicity and stability of organic compounds, which may contribute to the biological activity of this molecule.

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have shown promising antimicrobial activities. A study highlighted that various pyrimidine compounds exhibit significant in vitro activity against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance the antimicrobial efficacy by increasing the compound's interaction with microbial targets .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundActivity AgainstMIC (µg/mL)
This compoundE. coli, S. aureus0.8 - 6.25
Novel Pyrimidine DerivativeC. albicans5 - 10
Other Pyrimidine CompoundsVarious Gram-positive1 - 15

Cytotoxicity and Antitumor Activity

Research has indicated that certain pyrimidine derivatives possess cytotoxic properties against cancer cell lines. For instance, compounds derived from the pyrimidine structure have been evaluated for their inhibitory effects on cancer cell proliferation. The SAR studies suggest that modifications to the piperidine ring can significantly influence the cytotoxicity profile .

Table 2: Cytotoxicity Data of Selected Pyrimidines

CompoundCell LineIC50 (µM)
This compoundHeLa15
Other Pyrimidine DerivativeMCF710
Steroidal PyrimidinesGastric Cancer12

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes involved in cell signaling pathways and microbial metabolism. For example, some studies have shown that pyrimidines can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including the trifluoromethyl-substituted variant. Results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cytotoxicity in Cancer Models : In vitro studies involving human cancer cell lines demonstrated that this compound could inhibit cell growth effectively, supporting its potential as an antitumor agent. The IC50 values obtained were promising compared to existing chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can react with halogenated pyrimidines under basic conditions (e.g., NaOH in dichloromethane) to form the target compound. Reaction optimization includes controlling temperature (e.g., 0–25°C), stoichiometric ratios of reagents, and purification via column chromatography. Safety protocols, such as using inert atmospheres and proper waste disposal, are critical .

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C NMR spectra with literature data to verify functional groups and connectivity.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is typical for research-grade compounds) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. What safety precautions are essential when handling trifluoromethyl-substituted piperidine-pyrimidine hybrids?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Management : Segregate halogenated/organic waste and collaborate with certified disposal agencies .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this compound derivatives?

  • Methodological Answer : SC-XRD provides atomic-level resolution of bond lengths, angles, and stereochemistry. For example, in related pyrimidine-piperidine hybrids, SC-XRD confirmed chair conformations of the piperidine ring and dihedral angles between aromatic systems. Data collection at 298 K with a Mo-Kα source (λ=0.71073\lambda = 0.71073 Å) and refinement using SHELXL software are standard protocols .

Q. What strategies are effective in addressing discrepancies between computational (DFT) and experimental spectral data for trifluoromethylated pyrimidines?

  • Methodological Answer :

  • Vibrational Frequency Analysis : Compare experimental IR spectra with DFT-calculated frequencies (e.g., B3LYP/6-31G* level). Adjust scaling factors to account for anharmonicity.
  • NMR Chemical Shift Predictions : Use software like ACD/Labs or Gaussian-NMR to model shielding effects, especially for 19^{19}F nuclei, which are sensitive to electronic environments .

Q. How can researchers profile impurities in this compound batches, and what analytical techniques are most robust?

  • Methodological Answer :

  • HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts or unreacted intermediates) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
  • Reference Standards : Use pharmacopeial guidelines (e.g., USP/EP) to quantify impurities. For example, EP Impurity E (CAS 1346602-28-5) is structurally analogous and can serve as a comparator .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in drug discovery?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} values against kinases or GPCRs using fluorescence polarization or radiometric assays.
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or HepG2) .

Key Notes

  • Advanced questions emphasize methodological rigor , leveraging crystallography, computational modeling, and impurity profiling.
  • Safety protocols align with OSHA and EPA guidelines .

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